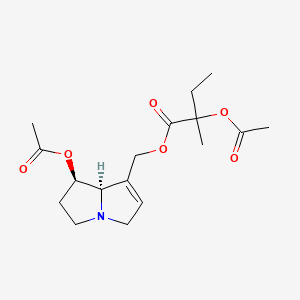![molecular formula C49H33O2P B12912914 9,9'-Spirobi[xanthen]-4-yldi([1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12912914.png)
9,9'-Spirobi[xanthen]-4-yldi([1,1'-biphenyl]-2-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine is a complex organic compound known for its unique structural properties It features a spirobi[xanthen] core with a phosphine group attached to a biphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine typically involves multi-step organic reactions. One common method includes the formation of the spirobi[xanthen] core followed by the introduction of the biphenyl phosphine group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, oxidative polymerization or Friedel-Crafts polymerization can be employed using mediators like FeCl3 .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., H2O2), reducing agents (e.g., LiAlH4), and catalysts (e.g., FeCl3). Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield phosphine oxides, while reduction could result in the formation of phosphine derivatives.
Aplicaciones Científicas De Investigación
9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Mecanismo De Acción
The mechanism by which 9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine exerts its effects involves its interaction with specific molecular targets. The phosphine group can coordinate with metal centers, influencing catalytic activity and electronic properties. The spirobi[xanthen] core provides structural rigidity and stability, enhancing the compound’s performance in various applications.
Comparación Con Compuestos Similares
Similar Compounds
9,9’-Spirobifluorene: Known for its thermal and chemical stability, used in organic electronics.
Spiro[acridine-9,9’-xanthene]: Utilized in the development of thermally activated delayed fluorescence diodes.
Uniqueness
9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine stands out due to its unique combination of a spirobi[xanthen] core and a biphenyl phosphine group. This structure imparts distinct electronic and steric properties, making it highly effective in specific applications such as catalysis and material science.
Propiedades
Fórmula molecular |
C49H33O2P |
|---|---|
Peso molecular |
684.8 g/mol |
Nombre IUPAC |
bis(2-phenylphenyl)-(9,9'-spirobi[xanthene]-4-yl)phosphane |
InChI |
InChI=1S/C49H33O2P/c1-3-18-34(19-4-1)36-22-7-15-31-45(36)52(46-32-16-8-23-37(46)35-20-5-2-6-21-35)47-33-17-27-41-48(47)51-44-30-14-11-26-40(44)49(41)38-24-9-12-28-42(38)50-43-29-13-10-25-39(43)49/h1-33H |
Clave InChI |
FRLFFZSVUIEWGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2P(C3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC6=C5OC7=CC=CC=C7C68C9=CC=CC=C9OC1=CC=CC=C81 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)



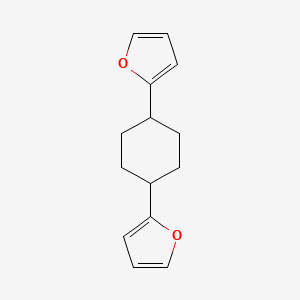
![3-Methyl-6-(3-(piperidin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B12912865.png)
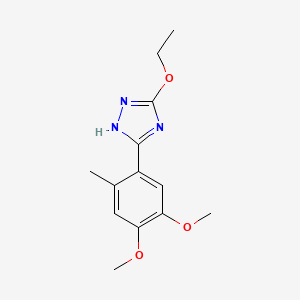
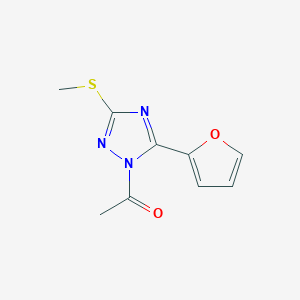
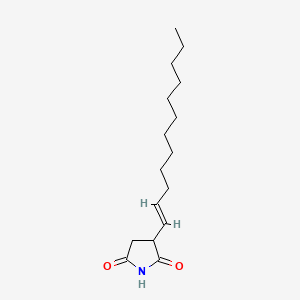
![3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912878.png)
![Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl-](/img/structure/B12912884.png)
![Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]-](/img/structure/B12912892.png)

